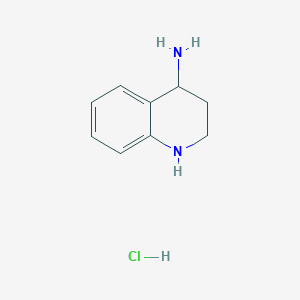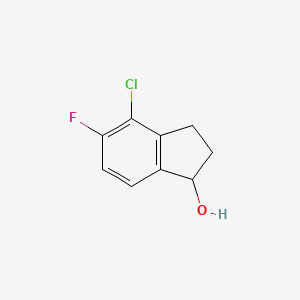
(S)-2-((3-Fluorophenyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((3-Fluorophenyl)amino)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluorinated aromatic ring attached to an amino group, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-Fluorophenyl)amino)propanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to decarboxylation and yielding the desired amino acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidomalonate synthesis or other methods such as reductive amination of α-keto acids. These processes are optimized for high yield and purity, often involving the use of chiral catalysts to ensure the production of the desired enantiomer.
化学反应分析
Types of Reactions
(S)-2-((3-Fluorophenyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted amino acids.
科学研究应用
(S)-2-((3-Fluorophenyl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.
作用机制
The mechanism of action of (S)-2-((3-Fluorophenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring may enhance binding affinity and specificity, while the amino and carboxylic acid groups facilitate interactions with biological molecules. These interactions can modulate biochemical pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Phenylalanine: An amino acid with a similar structure but lacking the fluorine atom.
Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring instead of a fluorine atom.
3-Fluorophenylalanine: A closer analog with a fluorine atom on the aromatic ring but differing in the position of the amino group.
Uniqueness
(S)-2-((3-Fluorophenyl)amino)propanoic acid is unique due to the specific position of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC 名称 |
(2S)-2-(3-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |
InChI 键 |
VBCFWZVDHJIQDB-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC1=CC(=CC=C1)F |
规范 SMILES |
CC(C(=O)O)NC1=CC(=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B11907191.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbothioamide](/img/structure/B11907192.png)




